molecular formula C10H8Cl2O4 B8449853 Methyl (3,5-dichloro-4-formylphenoxy)acetate

Methyl (3,5-dichloro-4-formylphenoxy)acetate

Cat. No. B8449853
M. Wt: 263.07 g/mol
InChI Key: GEUARXCMMTUGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3,5-dichloro-4-formylphenoxy)acetate is a useful research compound. Its molecular formula is C10H8Cl2O4 and its molecular weight is 263.07 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl (3,5-dichloro-4-formylphenoxy)acetate

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

methyl 2-(3,5-dichloro-4-formylphenoxy)acetate

InChI

InChI=1S/C10H8Cl2O4/c1-15-10(14)5-16-6-2-8(11)7(4-13)9(12)3-6/h2-4H,5H2,1H3

InChI Key

GEUARXCMMTUGMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC(=C(C(=C1)Cl)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 382 mg (2.0 mmol) A1, 337 mg (2.2 mmol) methyl bromoacetate and 387 mg (2.8 mmol) potassium carbonate in 6 ml dry acetone were stirred for 2 h at 60° C. After filtration and removal of the solvent the residue was purified by column chromatography on SiGel (hexane/ethyl acetate 4:1). Yield: 508 mg (97%) A4, colorless solid.
Name
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-4-hydroxybenzaldehyde (1.9 g, 10 mmol) and bromoacetic acid methyl ester (1.1 ml, 11 mmol) in DMF (20 ml) was added K2CO3 (2.8 g, 20 mmol). The suspension was stirred at ambient temperature overnight then the reaction mixture was partioned between water and EtOAc. The aqueous layer was extracted with EtOAc and the combined organic layers were dried with MgSO4, filtered and concentrated. Purification by flash chromatography using heptane/EtOAc (8:1) as eluent gave (3,5-dichloro-4-formylphenoxy)-acetic acid methyl ester as a white solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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